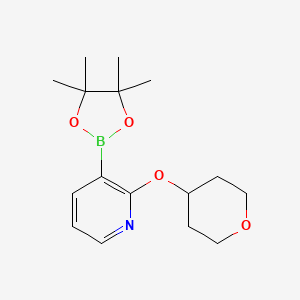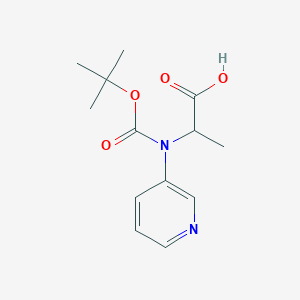![molecular formula C42H30O8 B13655438 4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid](/img/structure/B13655438.png)
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid is a complex organic compound known for its unique structure and properties. It is a type of aromatic polycarboxylic acid, characterized by multiple carboxyl groups attached to a benzene ring. This compound is primarily used in research and development, particularly in the fields of chemistry and materials science .
Preparation Methods
The synthesis of 4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid involves multiple steps and specific reaction conditions. One common method involves the use of 1,3,5-tris(4-carboxyphenyl)benzene as a precursor. The reaction typically requires a controlled environment with specific temperatures and catalysts to ensure the correct formation of the compound . Industrial production methods may involve large-scale synthesis using similar routes but optimized for efficiency and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the carboxyl groups, leading to the formation of alcohols or other derivatives.
Scientific Research Applications
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: Research into its interactions with biological molecules can provide insights into new drug development.
Industry: Used in the development of new materials, including polymers and metal-organic frameworks (MOFs).
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The multiple carboxyl groups allow it to form strong hydrogen bonds and coordinate with metal ions, making it useful in catalysis and material science. The pathways involved in its action depend on the specific application, such as forming stable complexes in drug delivery or acting as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar compounds include other aromatic polycarboxylic acids like 1,3,5-tris(4-carboxyphenyl)benzene and 4,4’,4’'-benzene-1,3,5-triyl-tris(benzoic acid). Compared to these, 4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid has a more complex structure, providing unique properties such as higher stability and specific reactivity. This uniqueness makes it particularly valuable in specialized research and industrial applications.
Properties
Molecular Formula |
C42H30O8 |
|---|---|
Molecular Weight |
662.7 g/mol |
IUPAC Name |
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid |
InChI |
InChI=1S/C42H30O8/c1-23-15-29(11-13-37(23)41(47)48)33-20-34(30-12-14-38(42(49)50)24(2)16-30)22-36(21-33)35-18-31(25-3-7-27(8-4-25)39(43)44)17-32(19-35)26-5-9-28(10-6-26)40(45)46/h3-22H,1-2H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50) |
InChI Key |
QGILNDQEOARXJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC(=C(C=C6)C(=O)O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13655362.png)
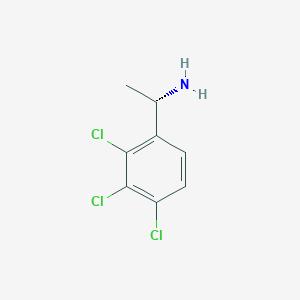
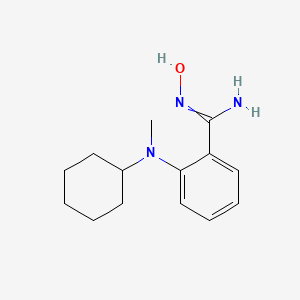
![Tert-butyl3-[(tert-butoxy)amino]propanoate](/img/structure/B13655381.png)
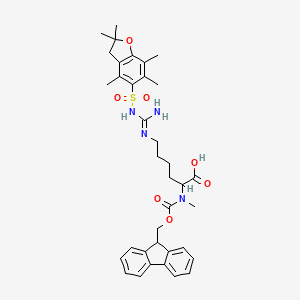
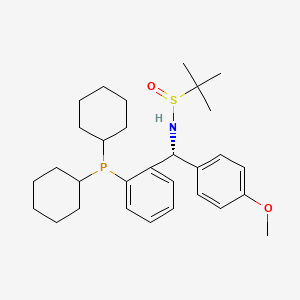

![4-Imino-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B13655413.png)
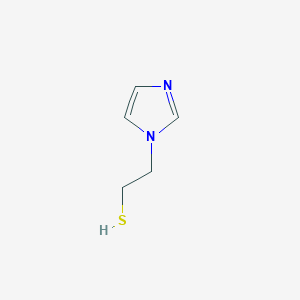
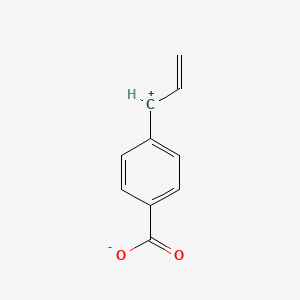
![5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B13655428.png)
![(1S,2R,10S,11S,14R,15R,17S)-17-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-5-oxotetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-en-14-yl pentanoate](/img/structure/B13655432.png)
